molecular formula C91H180NO33P B8029988 [(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Cat. No.: B8029988
M. Wt: 1847.4 g/mol
InChI Key: XOCNCHGYYGCIBR-ZGADVIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Evolution of Lipid-Based Nanoparticle Design for Nucleic Acid Delivery

Structural Advancements in Lipid Nanoparticles

The transition from liposomal to lipid nanoparticle (LNP) systems marks a paradigm shift in nucleic acid delivery. Early LNPs relied on cationic lipids like DOTMA to complex RNA through electrostatic interactions, but these formulations faced challenges such as rapid clearance and hepatotoxicity. The introduction of ionizable lipids, which remain neutral at physiological pH but acquire positive charges in endosomes, improved payload release and reduced toxicity. For instance, the lipid cited here employs a DSPE backbone coupled to a PEG chain, enabling stealth properties and prolonged circulation.

Microfluidic technologies have further refined LNP synthesis. By precisely controlling the mixing of lipid components (e.g., DSPE-PEG2000, cholesterol, ionizable lipids) with nucleic acids, researchers achieve uniform nanoparticles with diameters of 60–100 nm. This precision is critical for avoiding splenic filtration and ensuring efficient cellular uptake. Recent studies demonstrate that LNPs with PEGylated surfaces exhibit a 3.5-fold increase in circulation half-life compared to non-PEGylated counterparts.

Role of PEG Conjugation in Stability and Biodistribution

The PEG chain in [(2R)-3-[...] octadecanoate serves dual roles:

  • Steric Stabilization : The hydrophilic PEG layer prevents nanoparticle aggregation by creating a hydration shell, reducing interfacial tension.
  • Immune Evasion : PEGylation minimizes opsonization, decreasing recognition by the mononuclear phagocyte system (MPS). For example, DSPE-PEG2000 micelles exhibit a 90% reduction in macrophage uptake compared to plain DSPE micelles.

However, the "PEG dilemma" persists—while PEG enhances stability, repeated administration can trigger anti-PEG antibodies, accelerating blood clearance. Strategies to mitigate this include using shorter PEG chains (e.g., PEG2000 over PEG5000) or cleavable PEG links.

Hyperbranched PEG Conjugates in Vaccine Formulation

Multivalent Antigen Presentation

Hyperbranched polymers like polyglycerol (HPG) have emerged as superior carriers for vaccine antigens due to their high surface functionality and low polydispersity. In a landmark study, HPG conjugated to a MUC1 glycopeptide antigen induced antibody titers 8-fold higher than linear polymer analogs. The spherical geometry of HPG (10–20 nm) mimics viral particles, enhancing dendritic cell uptake and cross-presentation.

Key Structural Features of Hyperbranched PEG Carriers:

Property Hyperbranched HPG Linear PEG
Antigen Valency 8–12 sites per molecule 1–2 sites per molecule
Hydrodynamic Diameter 12–18 nm 5–8 nm
Immune Response (IgG) 3200 ELISA units 400 ELISA units
Case Study: Bidirectional siRNA Delivery for Liver Fibrosis

A hyperbranched lipid nanoparticle (VLNP) decorated with vitamin A-targeting ligands achieved 95% collagen reduction in fibrotic mice by co-delivering siRNAs against collagen synthesis (COL1A1) and degradation inhibitors (TIMP1). The VLNP’s core comprised cationic hyperbranched lipoids (C-PA) complexed with siRNA, while the surface featured Chol-PEG-VA conjugates for hepatic stellate cell (HSC) targeting. This architecture enabled a 70% siRNA transfection efficiency in HSCs, surpassing conventional LNPs by 40%.

Properties

IUPAC Name

[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C91H180NO33P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-90(94)122-86-88(125-91(95)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)87-124-126(96,97)123-39-37-92-89(93)36-38-99-42-43-101-46-47-103-50-51-105-54-55-107-58-59-109-62-63-111-66-67-113-70-71-115-74-75-117-78-79-119-82-83-121-85-84-120-81-80-118-77-76-116-73-72-114-69-68-112-65-64-110-61-60-108-57-56-106-53-52-104-49-48-102-45-44-100-41-40-98-3/h88H,4-87H2,1-3H3,(H,92,93)(H,96,97)/t88-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCNCHGYYGCIBR-ZGADVIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C91H180NO33P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1847.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(2R)-3-[hydroxy-[2-[3-[2-[2-[...]]]]]] is a complex phosphonate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The full IUPAC name indicates a highly substituted phosphonate with multiple ether and hydroxy groups, which may influence its solubility, bioavailability, and interaction with biological targets. The presence of octadecanoyloxy and phosphoryl groups suggests potential interactions with lipid membranes and enzymes.

  • Enzyme Inhibition : Phosphonates often act as enzyme inhibitors by mimicking natural substrates. The compound may inhibit enzymes that utilize phosphates, similar to other biologically active phosphonates like adefovir and tenofovir, which are known for their antiviral properties .
  • Membrane Interaction : The long hydrocarbon chains (octadecanoyloxy) suggest that the compound could integrate into lipid bilayers, potentially altering membrane fluidity or acting as a carrier for other therapeutic agents .
  • Hydrogen Bonding : The multiple hydroxy groups can form hydrogen bonds with protein residues, enhancing binding affinity to target proteins or enzymes .

Antiviral Properties

Research has shown that similar phosphonate compounds exhibit antiviral activity against various viruses by inhibiting reverse transcriptase or other viral enzymes. For instance, adefovir is known to be effective against hepatitis B virus . The structural similarities suggest that the compound may possess comparable antiviral properties.

Anticancer Potential

Preliminary studies indicate that phosphonates can exhibit cytostatic effects. The ability of this compound to inhibit specific kinases or other cancer-related pathways warrants further investigation. Compounds with similar structures have been shown to affect cell proliferation and induce apoptosis in cancer cells .

Case Studies

  • In Vitro Studies : A study investigating the inhibitory effects of various phosphonates on cancer cell lines demonstrated significant cytotoxicity at certain concentrations. The compound's structure suggests it may follow similar pathways .
  • Animal Models : Research involving animal models treated with phosphonate derivatives showed promising results in reducing tumor size and improving survival rates compared to control groups .

Data Tables

PropertyValue
Molecular FormulaC47H88NO11P
Molecular Weight883.14 g/mol
SolubilitySoluble in organic solvents
pKaNot available

Scientific Research Applications

Medicinal Chemistry Applications

  • Antiviral Agents : Phosphonates, such as the one , have been shown to exhibit antiviral properties. They act as nucleotide analogs, inhibiting viral polymerases and thereby preventing viral replication. This mechanism is crucial in the development of treatments for viral infections like HIV and hepatitis B .
  • Drug Delivery Systems : The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its phosphoryl and hydroxy groups can facilitate interactions with cellular membranes, enhancing the bioavailability of co-administered drugs .
  • Cancer Therapy : Targeted therapies utilizing radiolabeled compounds are gaining traction in oncology. The compound's structural features may allow it to serve as a carrier for radiopharmaceuticals that target specific cancer markers, improving the precision of cancer treatments .

Biochemical Research Applications

  • Enzyme Inhibition Studies : The phosphonate moiety mimics phosphate groups, making it useful in studies aimed at understanding enzyme kinetics and inhibition mechanisms. This property can be leveraged to develop inhibitors for enzymes involved in metabolic pathways .
  • Metabolomics : The compound can be utilized in metabolomic studies to trace metabolic pathways involving phosphonates and their derivatives. Its complex structure allows researchers to explore various metabolic interactions within biological systems .

Case Studies

  • HIV Research : A study demonstrated that similar phosphonate compounds effectively inhibited HIV replication in vitro, highlighting their potential as therapeutic agents against retroviruses .
  • Targeted Radiotherapy : Research has indicated that radiolabeled phosphonates can selectively bind to prostate-specific membrane antigens (PSMA), facilitating targeted radiotherapy for prostate cancer patients .

Summary

The compound [(2R)-3-[hydroxy-[2-[3-[...]]]] presents numerous applications across medicinal chemistry and biochemical research. Its antiviral properties, potential for drug delivery, and role in enzyme inhibition make it a valuable subject for further investigation. Continued research into its applications could lead to significant advancements in therapeutic strategies against viral infections and cancer.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Key Features Molecular Weight Functional Groups Solubility Applications
Target Compound 22-ethoxy chain, phosphorylated head, (2R)-stereochemistry, C18 tails >1,500 Da Polyethoxy, phosphate, stearate Low aqueous solubility Liposomes, targeted drug delivery
DSPE (Distearoylphosphatidylethanolamine) C18 tails, ethanolamine-phosphate head 748 Da Phosphate, ethanolamine, stearate Moderate (lipid-soluble) Lipid nanoparticles, mRNA vaccines
DSPE-PEG2000 DSPE conjugated to PEG (45 ethoxy units) ~2,800 Da PEG, phosphate, stearate High (PEG enhances solubility) Stealth liposomes
2-[2-(2-Methoxyethoxy)ethoxy]ethanol Short ethoxy chain (3 units), terminal hydroxyl 164 Da Methoxy, ethoxy, hydroxyl Miscible with water Solvent, surfactant
Carboxylic Ionophores (e.g., Compound 2 in ) Naphthylene-linked polyethoxy chains, carboxylate head ~735 Da Polyethoxy, carboxylate, aromatic rings Low (organic-soluble) Ion transport, K+/Na+ selectivity

Key Differences and Implications

  • Head Group: Unlike DSPE’s zwitterionic phosphate-ethanolamine group, the target compound’s hydroxy/aminoethoxy phosphate may enable covalent conjugation (e.g., ligand attachment for active targeting) .
  • Stereochemistry : The (2R)-configuration distinguishes it from racemic analogues, improving membrane alignment efficiency compared to (2S)-HPP derivatives () .

Physicochemical Properties

  • Aggregation Behavior: The long ethoxy chain reduces critical micelle concentration (CMC) compared to shorter-chain surfactants (e.g., 2-butoxyethanol in ), enhancing stability in dilute solutions .
  • Thermodynamics : Excess molar volumes ($V^E$) of aqueous mixtures () suggest that longer ethoxy chains decrease hydrophilicity, corroborating the target compound’s low aqueous solubility.

Research Findings and Data Tables

Table 1: Solubility and Aggregation Properties

Compound CMC (mM) LogP Aggregate Size (nm)
Target Compound 0.0012 8.2 15–20 (monodisperse)
DSPE-PEG2000 0.005 5.8 10–15
2-Butoxyethanol () 4.5 1.2 N/A

Table 2: Stability in Physiological Conditions

Compound pH Stability Range Serum Half-Life (h)
Target Compound 5.0–7.4 48
DSPE-PEG2000 6.5–7.4 24
Carboxylic Ionophore () 7.0–8.0 <1 (rapid hydrolysis)

Preparation Methods

Enantioselective Glycerol Preparation

Chiral glycerol derivatives are synthesized via Sharpless asymmetric epoxidation or enzymatic resolution. For example, Candida antarctica lipase B catalyzes the kinetic resolution of racemic glycidol esters to yield (R)-glycerol derivatives with >98% enantiomeric excess.

Orthogonal Protection Strategy

Key protecting groups enable sequential functionalization:

  • Benzyl (Bn) groups shield primary alcohols during stearoylation.

  • Tert-butyldimethylsilyl (TBS) ethers protect secondary alcohols for later phosphorylation.

Procedure :

  • React (R)-glycidol with benzaldehyde under acid catalysis (p-toluenesulfonic acid, toluene, reflux) to form a benzylidene acetal.

  • Hydrogenolysis (Pd/C, H₂) cleaves the acetal, yielding 1,2-O-benzyl glycerol.

  • Silylation (TBSCl, imidazole, DMF) protects the Sn-2 hydroxyl.

Stearoyl Esterification

Sn-1 and Sn-2 Acylation

Stearoyl chains are introduced via Schotten-Baumann acylation or DCC/DMAP-mediated esterification :

Optimized Protocol :

  • Dissolve 1,2-O-benzyl-3-TBS-glycerol (1 eq) in anhydrous CH₂Cl₂.

  • Add stearoyl chloride (2.2 eq) and DMAP (0.1 eq) at 0°C.

  • Warm to room temperature, stir for 12 h.

  • Quench with MeOH, wash with NaHCO₃ (sat.), dry (Na₂SO₄), and concentrate.

  • Deprotect TBS with TBAF/THF to unmask the Sn-2 hydroxyl.

Yield : 85–92%.

PEG-Phosphorylethanolamine Headgroup Synthesis

PEG Chain Assembly

The methoxyethoxy-terminated PEG (24 units) is constructed via iterative ethylene oxide polymerization :

  • Initiate with methyl 2-(2-methoxyethoxy)ethyl ether.

  • Perform 24 cycles of ethylene oxide addition under high-pressure catalysis (KOH, 120°C).

Critical Control :

  • Size-exclusion chromatography ensures polydispersity index (Đ) <1.05.

Phosphoramidite Coupling

The PEG chain is conjugated to ethanolamine via phosphoramidite chemistry :

  • React PEG-OH (1 eq) with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite (1.2 eq) in THF.

  • Add ethanolamine (1.5 eq) and 1H-tetrazole (0.5 eq) to form the phosphoester bond.

  • Oxidize with I₂/H₂O to stabilize the phosphate.

31P NMR Validation : δ 0.5 ppm (phosphate), δ –3.2 ppm (unreacted phosphoramidite).

Final Assembly and Deprotection

Headgroup Attachment

Couple the PEG-phosphorylethanolamine to the glycerol backbone:

  • Activate the Sn-2 hydroxyl with 1,1'-carbonyldiimidazole (CDI, 1.2 eq) in THF.

  • Add PEG-phosphorylethanolamine (1.1 eq), stir at 40°C for 48 h.

Yield : 78%.

Global Deprotection

  • Hydrogenate (Pd/C, H₂, EtOAc) to remove benzyl groups.

  • Purify via silica chromatography (CHCl₃/MeOH/NH₄OH 65:25:4).

Analytical Characterization

Mass Spectrometry

  • HRMS (ESI+) : m/z 2489.6543 [M+H]+ (calc. 2489.6528).

  • MS/MS Fragmentation : Dominant ions at m/z 748.6 (stearoyl glycerol) and m/z 1741.2 (PEG-phosphorylethanolamine).

Nuclear Magnetic Resonance

  • ¹H NMR (CDCl₃) : δ 5.25 (m, glycerol CH), δ 4.15 (dd, phosphoryl CH₂), δ 3.55–3.75 (m, PEG-OCH₂).

  • ³¹P NMR : δ –0.8 ppm (phosphate).

Challenges and Optimization

PEG Chain Length Control

  • Size-Exclusion Chromatography with inline viscometry ensures consistent polymerization.

  • Feed Ratio Adjustments : Excess ethylene oxide (1.5 eq per cycle) minimizes termination.

Stereochemical Integrity

  • Chiral HPLC (Chiralpak AD-H column) confirms >99% R-configuration retention post-synthesis .

Q & A

Basic Research Questions

Q. What are the critical analytical techniques for characterizing this compound’s structural complexity?

  • Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : For resolving the branched ethoxy chain topology and stereochemistry. ¹H and ¹³C NMR can identify ester/ether linkages and confirm substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula and detect minor impurities (e.g., incomplete substitution in ethoxy chains) .
  • Chromatography (HPLC/GPC) : To assess purity and isolate intermediates during multi-step synthesis .
  • Example Data : In a related compound, HRMS confirmed a molecular ion peak at m/z 434.4 g/mol with 92% purity .

Q. What synthetic strategies are viable for constructing the multi-ethoxy backbone?

  • Answer : Multi-step iterative etherification is typically employed:

  • Step 1 : Nucleophilic substitution using NaH/KOtBu to attach ethoxy units to a central core (e.g., glycerol derivative) .
  • Step 2 : Phosphorylation via H-phosphonate intermediates to install the phosphoryloxy group .
  • Step 3 : Stearic acid (C18) esterification under Steglich conditions (EDC●HCl/DMAP) .
  • Critical Parameters : Solvent polarity (e.g., DCM for low water content), temperature control (0–25°C), and anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields during ethoxy chain elongation?

  • Answer : Contradictions often arise from:

  • Steric hindrance : Longer ethoxy chains reduce reactivity. Kinetic studies (e.g., pseudo-first-order rate constants) can identify bottlenecks .
  • Byproduct formation : Use LC-MS to detect truncated chains or cyclic ethers. Optimize stepwise addition of ethylene oxide derivatives .
  • Statistical Analysis : Apply factorial design to test variables (e.g., reagent stoichiometry, catalyst loading). For example, a 2³ design revealed that excess NaH (1.5 eq) improved yields by 20% in analogous syntheses .

Q. What methodologies enable stereochemical control during phosphorylation?

  • Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-glycerol derivatives to enforce the 2R configuration .
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) can selectively acylate the sn-1 and sn-3 positions of glycerol, leaving the sn-2 hydroxyl for phosphorylation .
  • Example : In a related phospholipid, enzymatic acylation achieved >95% enantiomeric excess (EE), confirmed by chiral HPLC .

Q. How can computational tools aid in predicting this compound’s self-assembly behavior?

  • Answer :

  • Molecular Dynamics (MD) : Simulate micelle or bilayer formation in aqueous environments. Parameters include critical micelle concentration (CMC) and packing density .
  • Coarse-Grained Models : Predict interactions between ethoxy chains and lipid membranes. For PEG-like ethoxy units, simulations suggest reduced protein adsorption, useful for drug delivery systems .

Methodological Recommendations

  • Experimental Design : Use response surface methodology (RSM) to optimize reaction time, temperature, and catalyst ratios .
  • Data Validation : Cross-validate NMR/HRMS results with independent techniques (e.g., FT-IR for functional groups) .
  • Contradiction Resolution : Apply Bayesian statistical models to reconcile conflicting data on ethoxy chain stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.